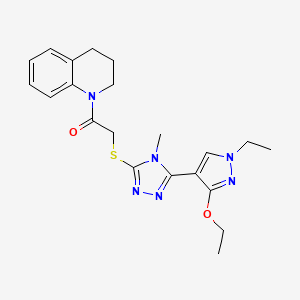

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the quinoline core and the introduction of various functional groups. The synthetic pathways often utilize palladium-catalyzed reactions and other coupling techniques to achieve the desired molecular structure. For instance, a common approach includes the reaction of 3,4-dihydroquinoline derivatives with thioether precursors under controlled conditions to yield the final product .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that related triazole compounds possess potent antibacterial properties, which could be attributed to their ability to inhibit cell wall synthesis or disrupt membrane integrity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. Specifically, compounds with similar structures have been noted to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of protein kinases and the induction of oxidative stress within tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. In related compounds, modifications at specific positions on the quinoline or triazole rings have been shown to enhance potency and selectivity against certain targets. For instance, adding electron-withdrawing groups can increase activity by improving binding affinity to target enzymes or receptors .

Study 1: Antibacterial Activity

In a study evaluating a series of triazole derivatives, researchers found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus. This suggests that structural modifications can lead to enhanced antibacterial efficacy .

Study 2: Anticancer Activity

Another investigation focused on a similar quinoline-based compound, which was tested against various cancer cell lines. The results indicated that it reduced cell viability by over 50% at concentrations as low as 10 µM in MCF-7 cells. The study concluded that further optimization of the side chains could lead to more effective anticancer agents .

Table 1: Biological Activity Summary

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies indicate that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of dihydroquinoline have been shown to inhibit cancer cell proliferation by inducing apoptosis in breast cancer cells. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases such as Alzheimer's. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects on neuronal cells, potentially reducing oxidative stress and inflammation.

Antimicrobial Properties

The triazole component in the compound has been associated with antifungal and antibacterial activities. Studies have demonstrated that triazole derivatives can inhibit the growth of various pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents.

Table 2: Summary of Biological Activities

Industrial Applications

Beyond medicinal uses, this compound may find applications in agrochemicals as a fungicide or herbicide due to its bioactive properties. The presence of both triazole and quinoline structures suggests potential efficacy in pest control formulations.

Case Study 1: Anticancer Research

A study published in Crystals explored the synthesis of various dihydroquinoline derivatives, including those structurally related to our compound. The research demonstrated that these derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of similar compounds in mouse models of Alzheimer's disease. The results indicated that treatment with these compounds led to improved cognitive function and reduced amyloid plaque formation, supporting their potential use in neurodegenerative disease management .

Análisis De Reacciones Químicas

Oxidation of Thioether Moiety

The thioether (-S-) linkage between the ethanone and triazole groups is susceptible to oxidation. Based on studies of analogous thioether-containing compounds :

| Reaction | Conditions | Product | Mechanism |

|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, 25°C | Sulfoxide derivative | Electrophilic addition of oxygen |

| Oxidation to sulfone | mCPBA, 0°C | Sulfone derivative | Two-step oxygenation |

These reactions are critical for modulating the compound’s electronic properties, potentially altering its biological activity.

Hydrolysis of Ethoxy Group

The 3-ethoxy substituent on the pyrazole ring may undergo hydrolysis under acidic or basic conditions, as observed in related pyrazole derivatives :

| Conditions | Outcome | Product |

|---|---|---|

| HCl (6M), reflux | Ethoxy → hydroxyl | 3-hydroxy-pyrazole analog |

| NaOH (1M), 60°C | Ethoxy → hydroxyl | Same as above |

This transformation is pH-dependent and could enhance water solubility .

Dehydrogenation of Dihydroquinoline

The 3,4-dihydroquinoline moiety can undergo dehydrogenation to form a fully aromatic quinoline system under catalytic conditions :

| Catalyst | Temperature | Product |

|---|---|---|

| Pd/C, H<sub>2</sub> | 150°C | Quinoline derivative |

| DDQ (oxidizing agent) | 80°C | Same as above |

Aromatic quinoline derivatives are often associated with enhanced stability and π-stacking interactions .

Electrophilic Substitution on Aromatic Rings

The quinoline and pyrazole rings may undergo electrophilic substitution, though substituents direct reactivity :

| Reaction | Site | Conditions |

|---|---|---|

| Nitration | Pyrazole C-4 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C |

| Halogenation | Quinoline C-6 | Br<sub>2</sub>/FeBr<sub>3</sub>, 25°C |

Steric hindrance from the 4-methyltriazole group may limit accessibility to certain positions .

Reduction of Ketone Group

The ethanone carbonyl group can be reduced to a secondary alcohol using standard reducing agents :

| Reagent | Conditions | Product |

|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C | 1-(dihydroquinolinyl)-2-thioethanol |

| LiAlH<sub>4</sub> | THF, reflux | Same as above |

This modification could influence hydrogen-bonding interactions in biological systems .

Coordination Chemistry with Triazole

The 1,2,4-triazole ring may act as a ligand for metal ions, as seen in similar triazole derivatives :

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Octahedral | Catalysis or antimicrobial studies |

| Fe(III) | Tetrahedral | Magnetic materials |

The 4-methyl group on the triazole may sterically influence metal-binding efficiency .

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2S/c1-4-26-13-16(20(24-26)29-5-2)19-22-23-21(25(19)3)30-14-18(28)27-12-8-10-15-9-6-7-11-17(15)27/h6-7,9,11,13H,4-5,8,10,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRADZRZAVKOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.